Cas no 1159512-69-2 (4-Bromo-3-(trifluoromethyl)phenylacetonitrile)

4-Bromo-3-(trifluoromethyl)phenylacetonitrile is a versatile brominated aromatic nitrile compound featuring a trifluoromethyl substituent, which enhances its reactivity and utility in organic synthesis. The presence of both bromine and trifluoromethyl groups on the phenyl ring makes it a valuable intermediate for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex fluorinated architectures. Its electron-withdrawing properties also facilitate nucleophilic substitution reactions. This compound is particularly useful in pharmaceutical and agrochemical research, where fluorinated and brominated motifs are often sought for their bioactivity and metabolic stability. High purity and well-defined reactivity ensure consistent performance in synthetic applications.
4-Bromo-3-(trifluoromethyl)phenylacetonitrile structure
1159512-69-2 structure
Product name:4-Bromo-3-(trifluoromethyl)phenylacetonitrile
CAS No:1159512-69-2
MF:C9H5BrF3N
MW:264.041911840439
MDL:MFCD12026483
CID:2624889
PubChem ID:45933702

4-Bromo-3-(trifluoromethyl)phenylacetonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-3-(trifluoromethyl)phenylacetonitrile
    • CS-0268781
    • MFCD12026483
    • 2-Bromo-5-(cyanomethyl)benzotrifluoride
    • EN300-1932613
    • 2-[4-bromo-3-(trifluoromethyl)phenyl]acetonitrile
    • 1159512-69-2
    • 2-(4-bromo-3-(trifluoromethyl)phenyl)acetonitrile
    • SCHEMBL12332127
    • PS-7341
    • AKOS025393492
    • MDL: MFCD12026483
    • Inchi: InChI=1S/C9H5BrF3N/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5H,3H2
    • InChI Key: RGGFAFIBVXMQSY-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 262.956
  • Monoisotopic Mass: 262.956
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 23.8A^2

4-Bromo-3-(trifluoromethyl)phenylacetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B811713-50mg
4-Bromo-3-(trifluoromethyl)phenylacetonitrile
1159512-69-2
50mg
$ 50.00 2022-06-06
Apollo Scientific
PC6026-1g
4-Bromo-3-(trifluoromethyl)phenylacetonitrile
1159512-69-2
1g
£90.00 2025-02-21
TRC
B811713-500mg
4-Bromo-3-(trifluoromethyl)phenylacetonitrile
1159512-69-2
500mg
$ 295.00 2022-06-06
Enamine
EN300-1932613-0.5g
2-[4-bromo-3-(trifluoromethyl)phenyl]acetonitrile
1159512-69-2
0.5g
$645.0 2023-09-17
Enamine
EN300-1932613-1.0g
2-[4-bromo-3-(trifluoromethyl)phenyl]acetonitrile
1159512-69-2
1g
$671.0 2023-05-31
Enamine
EN300-1932613-0.25g
2-[4-bromo-3-(trifluoromethyl)phenyl]acetonitrile
1159512-69-2
0.25g
$617.0 2023-09-17
Enamine
EN300-1932613-2.5g
2-[4-bromo-3-(trifluoromethyl)phenyl]acetonitrile
1159512-69-2
2.5g
$1315.0 2023-09-17
abcr
AB280856-5 g
4-Bromo-3-(trifluoromethyl)phenylacetonitrile; .
1159512-69-2
5g
€590.00 2023-04-26
Enamine
EN300-1932613-5g
2-[4-bromo-3-(trifluoromethyl)phenyl]acetonitrile
1159512-69-2
5g
$1945.0 2023-09-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1339451-5g
2-(4-Bromo-3-(trifluoromethyl)phenyl)acetonitrile
1159512-69-2 97%
5g
¥4426.00 2024-08-09

Additional information on 4-Bromo-3-(trifluoromethyl)phenylacetonitrile

Recent Advances in the Application of 4-Bromo-3-(trifluoromethyl)phenylacetonitrile (CAS: 1159512-69-2) in Chemical Biology and Pharmaceutical Research

The compound 4-Bromo-3-(trifluoromethyl)phenylacetonitrile (CAS: 1159512-69-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its bromo and trifluoromethyl substituents, serves as a versatile building block in the synthesis of biologically active compounds. Recent studies have highlighted its potential in the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The unique electronic and steric properties conferred by the trifluoromethyl group make this compound an attractive candidate for drug discovery efforts.

In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of 4-Bromo-3-(trifluoromethyl)phenylacetonitrile as a key intermediate in the synthesis of potent kinase inhibitors. The study revealed that derivatives of this compound exhibited nanomolar inhibitory activity against several oncogenic kinases, including EGFR and BRAF. The presence of the bromo substituent allowed for further functionalization through cross-coupling reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship studies.

Another significant application of 4-Bromo-3-(trifluoromethyl)phenylacetonitrile has been in the development of antimicrobial agents. A recent publication in Bioorganic & Medicinal Chemistry Letters described the synthesis of novel quinolone derivatives incorporating this scaffold. These compounds showed remarkable activity against drug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. The trifluoromethyl group was found to enhance both the lipophilicity and metabolic stability of the resulting molecules, addressing key challenges in antibiotic development.

From a mechanistic perspective, computational studies have provided insights into the molecular interactions of 4-Bromo-3-(trifluoromethyl)phenylacetonitrile derivatives with biological targets. Molecular docking simulations have shown that the electron-withdrawing nature of the trifluoromethyl group facilitates hydrogen bonding interactions with key amino acid residues in target proteins. This finding has important implications for rational drug design and has guided the optimization of lead compounds in several ongoing drug discovery programs.

The synthetic versatility of 4-Bromo-3-(trifluoromethyl)phenylacetonitrile has also been demonstrated in recent methodological advances. A 2023 study in Organic Letters reported a novel palladium-catalyzed cyanation protocol that significantly improves the efficiency of converting this compound into valuable pharmaceutical intermediates. This development has streamlined the synthesis of several clinical candidates currently in Phase I and II trials for various indications.

In conclusion, 4-Bromo-3-(trifluoromethyl)phenylacetonitrile (CAS: 1159512-69-2) continues to play a pivotal role in modern drug discovery. Its unique chemical properties and demonstrated biological activities make it an indispensable tool for medicinal chemists. As research progresses, we anticipate seeing more innovative applications of this scaffold in addressing unmet medical needs. Future studies should focus on expanding its utility in targeted therapies and exploring its potential in emerging therapeutic areas such as neurodegenerative diseases and immuno-oncology.

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(CAS:1159512-69-2)4-Bromo-3-(trifluoromethyl)phenylacetonitrile
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Purity:99%
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